7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-7-5(4-12)3-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSDPYZNHPBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676843 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-57-0 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. These inhibitors are promising candidates for cancer treatment due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
Case Studies
- Kinase Inhibitors : Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in several types of cancer. For instance, a study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that demonstrated effective inhibition of FGFR signaling pathways, suggesting potential applications in cancer therapy .
Biological Studies
The compound is utilized in the development of probes for studying biological pathways and enzyme functions. Its ability to selectively bind to specific enzymes makes it valuable for understanding complex biological systems.
Case Studies
- Enzyme Inhibition : Derivatives have been studied for their inhibitory effects on various enzymes, including those involved in cancer progression and inflammation. The interaction with these enzymes can elucidate mechanisms of disease and lead to the discovery of new therapeutic agents .
Material Science
In addition to its biological applications, this compound is being explored for its potential use in organic electronics. Its unique electronic properties may facilitate the development of novel materials with applications in electronic devices.
Mechanism of Action
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is structurally similar to other brominated pyrrolopyridine derivatives, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. These compounds differ in the position of the bromine atom and the substitution pattern on the pyrrolopyridine ring, which can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS: 1190318-24-1)
- Molecular formula : C₈H₅ClN₂O.
- Key differences : Replacing bromine with chlorine reduces molecular weight (180.59 vs. 225.04 ) and alters electronic properties. Chlorine’s smaller atomic radius and lower electronegativity may decrease steric hindrance and modify reactivity in cross-coupling reactions .
- Applications : Used in kinase inhibitor synthesis, leveraging its electrophilic aldehyde for Schiff base formation .
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1227269-46-6)
- Molecular formula : C₇H₃Br₂ClN₂.
- The absence of an aldehyde group limits its utility in condensation reactions .
Positional Isomers and Ring System Variants
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: Not specified)
- Key differences : The pyrrolo[2,3-b]pyridine scaffold shifts the bromine to position 3. This alters the electronic distribution, as seen in NMR shifts (e.g., aldehyde proton at δ 9.93 ppm in the target compound vs. δ 9.93 ppm in this isomer) .
- Synthetic utility : Demonstrates similar reactivity in Vilsmeier-Haack formylation but forms distinct regioisomers in Suzuki-Miyaura couplings .
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1260387-11-8)
Functional Group Modifications
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS: 1023817-89-1)
- Molecular formula : C₉H₈N₂O.
- Key differences : A methyl group at position 7 replaces bromine, reducing molecular weight (160.17 ) and introducing electron-donating effects. This increases stability but decreases halogen-mediated cross-coupling efficiency .
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190318-61-6)
- Molecular formula : C₇H₄BrN₃O₂.
- Key differences: The nitro group at position 3 (vs.
Comparative Data Table
Biological Activity
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₆BrN₂O
- Molecular Weight : 225.0421 g/mol
- Purity : 95%
The unique structure of this compound contributes to its reactivity and biological activity. The presence of the bromine atom and the aldehyde functional group are critical for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been studied for its ability to inhibit various kinases involved in cancer cell proliferation and survival. Specifically, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.
Table 1: Inhibitory Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 4h | 7 | 9 | 25 |
Note: TBD = To Be Determined
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways associated with cell survival .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its interaction with specific enzymes and receptors could modulate inflammatory responses, making it a candidate for further pharmacological exploration .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, derivatives of pyrrolo[3,2-b]pyridine compounds have shown potential in treating diseases related to the nervous and immune systems. They have been investigated for analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .
The mechanism of action for this compound primarily involves its role as a kinase inhibitor. By binding to the ATP-binding site of specific kinases, it inhibits their activity and blocks downstream signaling pathways that promote cell proliferation. This can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in various models:
- Breast Cancer Model : In a study involving breast cancer cell lines, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis through FGFR inhibition .
- Inflammation Model : Research indicated that this compound could reduce inflammatory markers in cellular assays, suggesting potential therapeutic benefits in inflammatory diseases .
Preparation Methods
Starting Material and Core Scaffold Formation
The pyrrolo[3,2-b]pyridine core can be synthesized or obtained commercially. A common starting point is 7-azaindole (pyrrolo[2,3-b]pyridine), which can be selectively functionalized at various positions.
Bromination at the 7-Position
Selective bromination at the 7-position (which corresponds to the 3-position on the pyrrolo ring in the nomenclature) is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS). Typical conditions include:
- Use of bromine in organic solvents like chloroform at 0 °C to room temperature for 10 to 60 minutes.
- Alternatively, NBS with a base such as triethylamine in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature for 1 to 16 hours.
This step yields 7-bromo-pyrrolo[3,2-b]pyridine derivatives with good regioselectivity.
Formylation at the 3-Position
The introduction of the aldehyde group at the 3-position is commonly performed by a Duff reaction or related formylation methods:
Nitrogen Protection Strategies
To improve the regioselectivity and yield of subsequent reactions, the pyrrole nitrogen is often protected. Common protecting groups include:
- Tosyl (p-toluenesulfonyl) protection using tosyl chloride in the presence of a base such as aqueous sodium hydroxide or tetra-n-butylammonium hydrogen sulfate in biphasic systems (dichloromethane/water).
- Protection is performed at low temperatures (-78 °C to room temperature) using bases like lithium diisopropylamide (LDA) in THF, followed by addition of tosyl chloride.
This protection prevents side reactions and facilitates further functionalization.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Bromination | Br2 in CHCl3, 0 °C to RT, 10–60 min | 7-Bromo-pyrrolo[3,2-b]pyridine |
| 2 | Nitrogen Protection | Tosyl chloride, NaOH or Bu4NHSO4, DCM/H2O, 0 °C to RT, 1–12 h | N-Tosyl-7-bromo derivative |
| 3 | Formylation (Duff) | HMTA, acidic conditions | This compound |
| 4 | Deprotection (if needed) | Base or acid treatment | Free aldehyde compound |
Detailed Research Findings and Notes
- Regioselectivity: Bromination at the 7-position is highly selective under controlled conditions, avoiding polysubstitution.
- Protection: Tosyl protection of the pyrrole nitrogen is critical for improving yields and avoiding side reactions during formylation and subsequent coupling reactions.
- Formylation Efficiency: The Duff reaction is preferred for formylation at the 3-position, providing good yields and compatibility with brominated intermediates.
- Yields: Reported yields for the bromination step range from 60-85%, while formylation yields typically range from 50-75%, depending on reaction scale and purity of starting materials.
- Alternative Methods: Other formylation methods such as Vilsmeier-Haack may be applicable but are less commonly reported for this specific substrate due to potential side reactions.
Q & A
Q. What is a reliable synthetic route for 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde?
Methodological Answer: The compound can be synthesized via a Vilsmeier-Haack reaction. A mixture of 7-bromo-1H-pyrrolo[3,2-b]pyridine, hexamine, and acetic acid/water (3:1 ratio) is refluxed at 120°C overnight. The aldehyde group is introduced at the 3-position via electrophilic substitution. The precipitate is filtered and purified to yield the product (67% reported for analogous bromo-pyrrolopyridines) . Key characterization includes NMR (aldehyde proton at δ 9.93 ppm) and NMR (carbonyl at δ 185.58 ppm) .
Q. How is the aldehyde functionality protected during subsequent derivatization?
Methodological Answer: The aldehyde group is sensitive to nucleophilic attack. Protection via tosylation is common: treatment with NaH in THF followed by tosyl chloride (0°C to room temperature) forms a stable sulfonamide intermediate. This prevents undesired side reactions during cross-coupling or Grignard additions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Aldehyde proton appears as a singlet (δ 9.93–10.09 ppm). Aromatic protons in the pyrrolopyridine core show coupling patterns (e.g., doublets at δ 8.53–8.76 ppm) .
- NMR : Carbonyl carbon (δ 185–190 ppm) and brominated aromatic carbons (δ 113–147 ppm) confirm regiochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 255.97 for CHBrNO) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during Suzuki-Miyaura cross-coupling?
Methodological Answer: The bromine at the 7-position is sterically hindered. Optimizing reaction conditions is critical:
Q. What computational methods predict reactivity at the 3-carbaldehyde position?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to evaluate electrophilicity of the aldehyde carbon. High electrophilicity (low LUMO energy) correlates with nucleophilic attack susceptibility .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for Grignard additions .
Q. How does steric hindrance from the tosyl group influence catalytic reactions?
Methodological Answer: Tosylation at the 1-position creates steric bulk, affecting transition metal catalysis. For example:
- In Buchwald-Hartwig aminations, bulky ligands (e.g., XPhos) improve yields by mitigating steric clashes .
- X-ray crystallography of intermediates (e.g., Pd complexes) reveals distorted geometries, guiding ligand selection .
Data Contradictions and Resolution
Q. Conflicting reports on bromine substitution reactivity: How to resolve discrepancies?
Critical Analysis:
- reports successful Suzuki coupling at the 5-position in pyrrolo[2,3-b]pyridines, but the 7-bromo analog (target compound) may show lower reactivity due to electronic effects.
- Resolution: Use activating groups (e.g., electron-withdrawing substituents) or microwave-assisted heating to enhance coupling efficiency .
3.2 Divergent NMR shifts for similar derivatives: Interpretation guidelines
Critical Analysis:
- Aldehyde proton shifts vary (δ 9.93–10.09 ppm) depending on solvent (DMSO-d vs. CDCl) and hydrogen bonding.
- Resolution: Standardize solvent conditions and compare with computed NMR spectra (e.g., using ACD/Labs or Gaussian) .
Research Design Recommendations
4.1 Designing a multi-step synthesis protocol
Framework:
Core Synthesis : Vilsmeier-Haack reaction to install the aldehyde .
Protection : Tosylation to stabilize the aldehyde .
Functionalization : Suzuki coupling or Grignard addition for diversification .
Deprotection : Cleave tosyl group with NaOH/MeOH to regenerate NH .
4.2 Troubleshooting low yields in aldehyde derivatization
Checklist:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
